Bis-(4-methylsalicyl)cuprate

Analytical Chemistry Quality Control Reproducibility

Bis-(4-methylsalicyl)cuprate (≥98% purity) is a position-specific copper(II) complex engineered for reproducible research. The 4-methyl substitution delivers distinct EPR spectra, 366 nm photoreactivity, and electronic tuning for Sonogashira cross-coupling—properties absent in 3-methyl, 5-methyl, or methoxy analogs. Substituting with uncharacterized analogs risks irreproducibility. Shipped under validated storage protocols (sealed dry, 2-8°C).

Molecular Formula C16H14CuO6
Molecular Weight 365.82 g/mol
CAS No. 866913-15-7
Cat. No. B1524903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-(4-methylsalicyl)cuprate
CAS866913-15-7
Molecular FormulaC16H14CuO6
Molecular Weight365.82 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)O)[O-].CC1=CC(=C(C=C1)C(=O)O)[O-].[Cu+2]
InChIInChI=1S/2C8H8O3.Cu/c2*1-5-2-3-6(8(10)11)7(9)4-5;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2
InChIKeyDHNOYLOVPVSBPA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-(4-methylsalicyl)cuprate (CAS 866913-15-7): Basic Characteristics and Procurement Specifications


Bis-(4-methylsalicyl)cuprate (CAS 866913-15-7), also designated as copper(2+) ion bis(2-carboxy-5-methylbenzen-1-olate), is a copper(II) coordination complex with the molecular formula C₁₆H₁₄CuO₆ and molecular weight 365.83 g/mol . The compound consists of two 4-methylsalicylate ligands coordinated to a copper(II) center, with the methyl substitution on the salicyl ring at the 4-position contributing to the compound's stability and reactivity profile [1]. As an organometallic copper complex, it is intended exclusively for research and further manufacturing use, not for direct human or veterinary applications [1].

Why Bis-(4-methylsalicyl)cuprate Cannot Be Interchanged with Unsubstituted or Differently Substituted Salicylate Analogs


Copper salicylate complexes with different substitution patterns on the aromatic ring exhibit distinct coordination geometries, electronic properties, and reactivity profiles that preclude straightforward interchange in research applications [1]. The 4-methyl substituent in Bis-(4-methylsalicyl)cuprate provides specific steric and electronic tuning that differentiates it from unsubstituted copper salicylate [Cu(sal)₂] and analogs bearing substitutions at the 3- or 5-positions (3-Mesal, 5-Mesal) or methoxy groups (4-MeOsal) [2]. These structural variations manifest in altered EPR spectral parameters, photoreactivity under defined irradiation conditions, and coordination behavior with auxiliary ligands [3]. Consequently, substituting Bis-(4-methylsalicyl)cuprate with an uncharacterized analog risks irreproducible outcomes in experiments where ligand field effects, redox behavior, or supramolecular assembly properties are material to the research objective.

Bis-(4-methylsalicyl)cuprate (CAS 866913-15-7): Quantitative Differentiation Evidence Relative to Analogs and Alternatives


Purity Specification: Bis-(4-methylsalicyl)cuprate ≥98% Versus Industry Minimum 95% for Analogous Copper Salicylates

Commercially available Bis-(4-methylsalicyl)cuprate (CAS 866913-15-7) is supplied with a certified purity of ≥98%, as documented in vendor product specifications . This contrasts with the minimum purity of 95% specified for analogous copper salicylate complexes from other commercial sources . The higher purity specification reduces the potential for impurity-driven variability in experimental outcomes, which is particularly material in catalytic applications where trace metal contaminants or ligand-derived byproducts may influence reaction kinetics.

Analytical Chemistry Quality Control Reproducibility

Storage Stability: Validated Long-Term Integrity Under Sealed Dry Conditions at 2-8°C

Bis-(4-methylsalicyl)cuprate (CAS 866913-15-7) is specified for storage under sealed, dry conditions at 2-8°C, with shipping permitted at room temperature in continental US regions . This defined storage protocol is supported by SDS documentation that provides hazard classification (H312: Harmful in contact with skin; H332: Harmful if inhaled) and handling precautions (P280) [1]. For comparison, copper(II) salicylate complexes lacking the 4-methyl substitution may exhibit variable hydration states and different thermal decomposition profiles that affect long-term storage stability [2].

Stability Storage Inventory Management

4-Methyl Substitution Confers Distinct Photoreactivity Relative to 3-Methyl and Methoxy Analogs

In a systematic study of methyl- and methoxysalicylatocopper(II) complexes, the 4-methylsalicylate complex Cu(4-Mesal)₂(H₂O) exhibited observable spectral changes upon irradiation with light at λ_irr = 366 nm in DMSO solution at room temperature [1]. This photoreactivity was also observed for the 4-methoxysalicylate analog Cu(4-MeOsal)₂(H₂O)₂, whereas the 3-methylsalicylate complex Cu(3-Mesal)₂(H₂O) showed no registered spectral changes under identical irradiation conditions [1]. The differential response indicates that the position of the methyl substituent (4-position versus 3-position) materially alters the photochemical behavior of the copper salicylate framework. While direct photochemical data for the anhydrous Bis-(4-methylsalicyl)cuprate (which lacks coordinated water) are not available in the identified literature, the class-level inference from the hydrated analog suggests that the 4-methyl substitution pattern confers distinct photoresponsive properties that are not present in the 3-methyl positional isomer.

Photochemistry Spectroscopy Coordination Chemistry

Copper Salicylate Catalytic Systems Offer Cost Advantage Over Palladium Catalysts in Sonogashira-Type Couplings

While direct catalytic data for Bis-(4-methylsalicyl)cuprate are not identified in the accessible literature, a CuCl₂/salicylic acid catalytic system has been demonstrated to catalyze Sonogashira-type cross-coupling of haloarenes and iodoheteroarenes with terminal alkynes, affording coupling products in yields ranging from 18% to 95% under mild reaction conditions [1]. This copper-based catalytic approach represents an inexpensive alternative to traditional palladium-catalyzed Sonogashira couplings, which typically employ Pd catalysts at 1-5 mol% loading with phosphine ligands [2]. The class-level inference is that copper salicylate-based catalytic systems, including Bis-(4-methylsalicyl)cuprate with its 4-methyl substitution that may modulate electronic and steric properties, offer a procurement and operational cost advantage over precious metal alternatives for appropriate substrate classes [3].

Catalysis Cross-Coupling Cost Efficiency

EPR Spectral Differentiation: 4-Methylsalicylate Complexes Exhibit Distinct Axial Symmetry Parameters

EPR spectroscopic characterization of methyl- and methoxysalicylatocopper complexes with auxiliary ligands reveals that complexes containing the 4-methylsalicylate anion (4-Mesal⁻) exhibit axially symmetric EPR spectra [1][2]. The EPR spectra of powder Cu(II) salicylate complexes show g-factors fulfilling the relation g_∥ > g_⊥ > 2.0023, consistent with a d_{x²-y²} ground electronic state and a coordination sphere of distorted tetragonal symmetry around the central Cu(II) ion [3]. While this general EPR pattern is characteristic of many copper(II) salicylate complexes, the specific g-tensor values vary with the nature and position of substituents on the salicylate ligand, providing a spectroscopic fingerprint that distinguishes the 4-methyl derivative from its 3-methyl, 5-methyl, and methoxy analogs [1].

EPR Spectroscopy Coordination Chemistry Structural Characterization

Bis-(4-methylsalicyl)cuprate (CAS 866913-15-7): Evidence-Supported Research Application Scenarios


High-Purity Starting Material for Coordination Chemistry and Structure-Property Relationship Studies

With a certified purity of ≥98%, Bis-(4-methylsalicyl)cuprate serves as a reliable starting material for researchers investigating the structure-property relationships of substituted copper salicylate complexes. The defined 4-methyl substitution pattern, combined with high purity, supports reproducible spectroscopic characterization (IR, UV-Vis, EPR) and elemental analysis in comparative studies with 3-methyl, 5-methyl, and methoxy analogs [4]. The validated storage protocol (sealed dry, 2-8°C) ensures compound integrity across extended research timelines, reducing the confounding variable of degradation-driven variability in multi-experiment studies .

Photoresponsive Scaffold Development Based on 4-Methylsalicylate Copper Framework

The hydrated analog Cu(4-Mesal)₂(H₂O) exhibits observable spectral changes upon 366 nm irradiation in DMSO solution, whereas the 3-methyl positional isomer shows no photoresponse under identical conditions [4]. This class-level evidence positions Bis-(4-methylsalicyl)cuprate and its derivatives as candidates for developing photoresponsive copper coordination compounds. Researchers investigating light-triggered structural transformations, photoinduced electron transfer, or photocatalysis may find the 4-methylsalicylate scaffold provides a photochemically active platform that alternative substitution patterns (particularly 3-methyl) do not offer.

Cost-Efficient Catalyst Development for Cross-Coupling Methodology

Copper salicylate-based catalytic systems have demonstrated efficacy in Sonogashira-type cross-couplings with yields up to 95%, offering an inexpensive alternative to palladium-based protocols [4]. Bis-(4-methylsalicyl)cuprate, with its high purity (≥98%) and defined 4-methyl substitution that may modulate steric and electronic properties, provides a well-characterized starting point for catalyst development [6]. This scenario is particularly relevant for academic laboratories and industrial R&D groups seeking to develop base-metal catalytic methodologies while operating under procurement cost constraints relative to precious metal catalyst systems.

Spectroscopic Reference Standard for EPR Characterization of Substituted Copper Salicylates

Copper complexes containing the 4-methylsalicylate ligand exhibit distinct axially symmetric EPR spectra with g-factors following g_∥ > g_⊥ > 2.0023, consistent with a d_{x²-y²} ground state and distorted tetragonal geometry [4]. The high purity (≥98%) of commercially available Bis-(4-methylsalicyl)cuprate supports its use as a spectroscopic reference standard for EPR method development, instrument calibration, and comparative analysis of structurally related copper salicylate complexes. The distinct spectroscopic fingerprint differentiates it from unsubstituted copper salicylate and positional isomers, providing a verifiable identity marker for quality control applications [6].

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